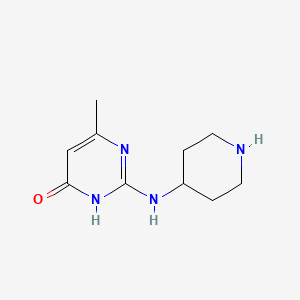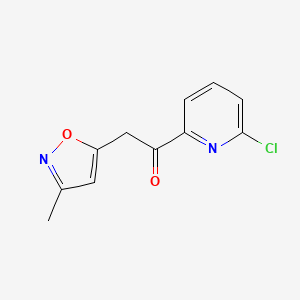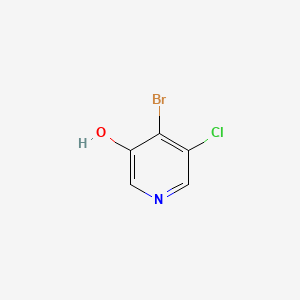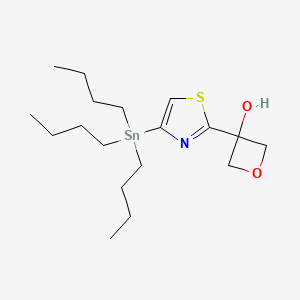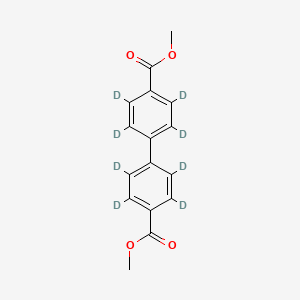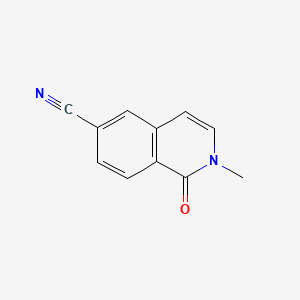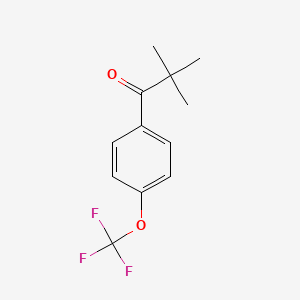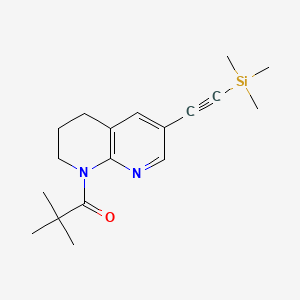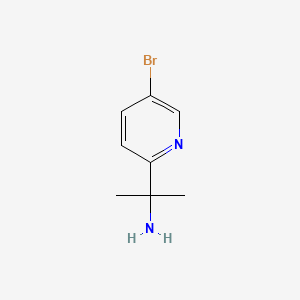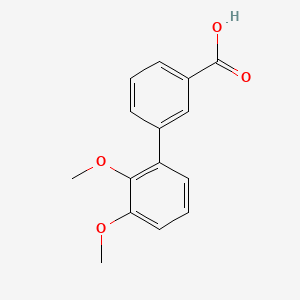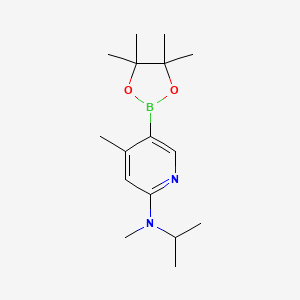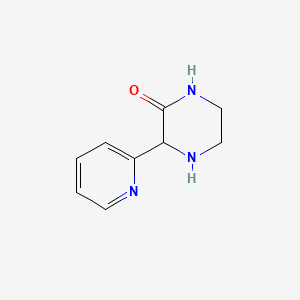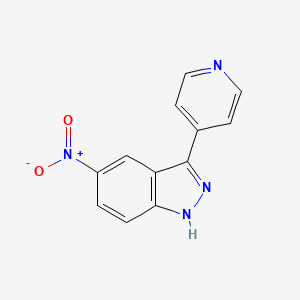
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) typically involves the reaction of cyclopentene with ethylamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Starting Materials: Cyclopentene and ethylamine.
Catalyst: Commonly used catalysts include transition metal complexes.
Reaction Conditions: Moderate temperature (around 50-100°C) and pressure (1-5 atm).
Industrial Production Methods
In an industrial setting, the production of 3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and reaction rates . The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The ethyl group on the nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopentene-1-carboxamide,N-methyl-(9CI): Similar structure but with a methyl group instead of an ethyl group.
3-Cyclopentene-1-carboxamide,N-propyl-(9CI): Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) is unique due to its specific ethyl substitution, which can influence its reactivity and interactions with molecular targets compared to its methyl or propyl analogs .
Propiedades
Número CAS |
116856-35-0 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
N-ethylcyclopent-3-ene-1-carboxamide |
InChI |
InChI=1S/C8H13NO/c1-2-9-8(10)7-5-3-4-6-7/h3-4,7H,2,5-6H2,1H3,(H,9,10) |
Clave InChI |
MEDUHLFEUBSDDB-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1CC=CC1 |
SMILES canónico |
CCNC(=O)C1CC=CC1 |
Sinónimos |
3-Cyclopentene-1-carboxamide,N-ethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


